(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol
Description
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol is a nucleoside analog characterized by a modified oxolane (tetrahydrofuran) sugar moiety and a heterocyclic base featuring a tetrazatricyclo ring system. The base structure includes a methyl group at position 3 and a methylsulfanyl group at position 12, distinguishing it from canonical purine or pyrimidine bases found in natural nucleosides like adenosine .
Properties
Molecular Formula |
C15H18N4O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H18N4O4S/c1-18-4-3-7-10(18)9-13(16-6-17-14(9)24-2)19(7)15-12(22)11(21)8(5-20)23-15/h3-4,6,8,11-12,15,20-22H,5H2,1-2H3/t8-,11-,12-,15-/m1/s1 |
InChI Key |
UZNOKGGVHLKRMJ-PMXXHBEXSA-N |
Isomeric SMILES |
CN1C=CC2=C1C3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C3SC |
Canonical SMILES |
CN1C=CC2=C1C3=C(N2C4C(C(C(O4)CO)O)O)N=CN=C3SC |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈N₄O₅S. Its structural complexity includes multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related oxolane derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis . The specific pathways involved in this process are under investigation but may include modulation of apoptotic signaling pathways and cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that similar compounds can mitigate oxidative stress in neuronal cells . This suggests a possible application in neurodegenerative diseases where oxidative damage plays a critical role.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of oxolane derivatives against clinical isolates. The results indicated that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL . The study concluded that further exploration into structure-activity relationships could enhance understanding and development of more effective antimicrobial agents.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell viability with an IC50 value determined to be 25 µM after 48 hours of treatment . Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit promising anticancer properties. The unique arrangement of functional groups allows for interactions with biological targets associated with cancer cell proliferation and survival pathways. For instance, derivatives of similar compounds have been shown to inhibit specific kinases involved in tumor growth.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of hydroxymethyl and oxolane groups. These functionalities may help in scavenging free radicals and reducing oxidative stress in cells. Research has demonstrated that such compounds can protect against cellular damage in various models of oxidative stress-related diseases.
Materials Science Applications
Polymer Development
The molecular architecture of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol can be utilized in the synthesis of novel polymers. These polymers can exhibit unique mechanical and thermal properties suitable for high-performance applications in engineering and technology.
Nanomaterials
The compound may also serve as a building block for nanomaterials due to its intricate structure and potential for functionalization. Such nanomaterials can be applied in drug delivery systems or as catalysts in chemical reactions.
Biochemical Applications
Enzyme Inhibition
Research indicates that compounds with similar frameworks can act as enzyme inhibitors. This property is particularly relevant in the design of pharmaceuticals targeting specific metabolic pathways or disease mechanisms.
Bioconjugation
The hydroxymethyl group in the compound can be exploited for bioconjugation strategies in biochemical research and therapeutic applications. This allows for the attachment of various biomolecules to enhance specificity and efficacy in targeted therapies.
Case Studies
-
Cancer Cell Line Studies
A study involving the application of structurally similar compounds on various cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis. The results indicated a dose-dependent response correlating with structural modifications. -
Antioxidant Efficacy Testing
In vitro assays evaluating the antioxidant capacity revealed that derivatives of this compound effectively reduced oxidative stress markers in neuronal cell models exposed to neurotoxic agents.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its tetrazatricyclo[6.4.0.02,6]dodeca-pentaenyl base, which contrasts with simpler purine or pyrrolopyrimidine derivatives commonly found in adenosine receptor agonists (Table 1). For example:
- PSB-16301: Features a phenethylthio-substituted adenine base, enhancing adenosine A2A receptor affinity .
- CV1808: Contains a 4-chlorophenethyloxy group on the adenine ring, conferring selectivity for adenosine A2 receptors .
- Compound 12 () : Includes a butylthio group at position 8 of adenine, altering solubility and metabolic stability.
Table 1. Structural and Physicochemical Properties of Selected Analogues
Pharmacological and Functional Insights
- CGS21680 : A high-affinity A2A agonist with a carboxyethylphenyl group; its selectivity arises from steric and electronic interactions with receptor subpockets .
- NECA: A non-selective agonist with an ethylcarboxamide group at the 5'-position, enhancing receptor binding . However, the methylsulfanyl group could influence metabolic stability, as sulfur-containing moieties often undergo oxidation in vivo .
Physicochemical and Computational Predictions
- pKa and Solubility: Analogues like Compound 8 () with benzylamino substituents exhibit altered pKa profiles, impacting ionization and membrane permeability. The target compound’s methylsulfanyl group may lower aqueous solubility compared to hydroxylated analogues.
- Molecular Dynamics (MD) : Computational studies using methods like the smooth particle mesh Ewald (SPME) algorithm could model its interactions with water or proteins, as applied to aqueous solutions in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
